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This guide provides a comprehensive comparison of avelumab and nivolumab, two prominent
checkpoint inhibitors used in cancer immunotherapy. The following sections detail their
mechanisms of action, present comparative clinical data, and outline key experimental
protocols.

Mechanism of Action: Targeting the PD-1/PD-L1 Axis

Avelumab and nivolumab both disrupt the programmed cell death protein 1 (PD-1) pathway, a
critical immune checkpoint that cancer cells exploit to evade immune surveillance. However,
they do so by targeting different molecules within this pathway.

Nivolumab is a fully human IgG4 monoclonal antibody that acts as a PD-1 inhibitor.[1][2] It
binds directly to the PD-1 receptor on the surface of activated T cells, B cells, and myeloid
cells.[3] This binding prevents the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which
are often overexpressed on tumor cells and other cells within the tumor microenvironment.[1]
By blocking this interaction, nivolumab releases the "brakes" on the T-cell-mediated anti-tumor
immune response.

Avelumab, in contrast, is a fully human IgG1 monoclonal antibody that functions as a PD-L1
inhibitor. It specifically binds to PD-L1 on the surface of tumor cells and immune cells, thereby
preventing its interaction with the PD-1 receptor on T cells. This action also reinvigorates the
anti-tumor T-cell response. A distinguishing feature of avelumab is its native IgG1 Fc region,
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which can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-
dependent cell-mediated cytotoxicity (ADCC) against tumor cells. This dual mechanism of
action, combining checkpoint inhibition with the potential for ADCC, theoretically offers an
additional layer of anti-tumor activity.

Comparative Data

Direct head-to-head clinical trials comparing avelumab and nivolumab are limited. The majority
of comparative efficacy and safety data comes from network meta-analyses, which synthesize
data from multiple trials.

Efficacy

A Bayesian network meta-analysis of 35 trials including 21,261 patients with solid tumors found
that avelumab was associated with significantly inferior overall survival (OS) compared to
nivolumab (Hazard Ratio [HR] 1.37, 95% Credible Interval [Crl] 1.05-1.78) and pembrolizumab.
Similarly, progression-free survival (PFS) with avelumab was found to be inferior to nivolumab
(HR 1.60, 95% Crl 1.03-2.51). Another network meta-analysis of 16 randomized controlled
trials in solid cancers also suggested that avelumab appeared less efficacious than nivolumab,
pembrolizumab, and atezolizumab.

It is crucial to note that these are indirect comparisons and should be interpreted with caution.
The patient populations and trial designs included in these meta-analyses may have varied.

Safety and Tolerability

The same network meta-analysis that suggested lower efficacy for avelumab also indicated a
potentially more favorable safety profile. Avelumab was associated with a lower risk of grade

3/4 adverse events compared to nivolumab (Odds Ratio [OR] 0.38, 95% Confidence Interval

[CI] 0.24-0.62).

Binding Affinity

The binding affinities of these antibodies to their respective targets are key determinants of
their potency. Avelumab has been reported to bind to human PD-L1 with a high affinity, with a
dissociation constant (Kd) in the sub-nanomolar range (e.g., 0.3 to 0.4 nmol/L). Nivolumab
binds to human PD-1 with a dissociation constant of approximately 3 nM.
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Data Tables

Table 1: General Characteristics

Feature Avelumab Nivolumab

Programmed Death-Ligand 1
Target Programmed Death-1 (PD-1)
(PD-L1)

Antibody Isotype Human IgG1 Human IgG4

) i Blocks PD-L1/PD-1 interaction;  Blocks PD-1/PD-L1 and PD-
Mechanism of Action

potential for ADCC 1/PD-L2 interactions
Brand Name Bavencio Opdivo
Manufacturer Merck KGaA and Pfizer Bristol-Myers Squibb

Table 2: Comparative Efficacy from Network Meta-Analysis (Solid Tumors)

Hazard Ratio (95%

Outcome Comparison Finding
Crl)
) Avelumab vs. Avelumab associated
Overall Survival (OS) ] 1.37 (1.05-1.78) S
Nivolumab with inferior OS
Progression-Free Avelumab vs. Avelumab associated
_ _ 1.60 (1.03-2.51) o
Survival (PFS) Nivolumab with inferior PFS

Note: Data from a Bayesian network meta-analysis. These are indirect comparisons and should
be interpreted with caution.

Table 3: Comparative Safety from Network Meta-Analysis (Solid Cancers)

Odds Ratio (95%

Outcome Comparison cl) Finding

Grade 3/4 Adverse Avelumab vs. Avelumab associated
_ 0.38 (0.24-0.62) _ _

Events Nivolumab with a lower risk
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Note: Data from a network meta-analysis. These are indirect comparisons and should be
interpreted with caution.

Table 4: Binding Affinity

Antibody Target Dissociation Constant (Kd)
Avelumab Human PD-L1 ~0.3 - 0.4 nmol/L
Nivolumab Human PD-1 ~3 nmol/L

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating
findings. Below are representative protocols for assessing the activity of avelumab and
nivolumab.

Avelumab: Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC) Assay

Objective: To determine the ability of avelumab to induce NK cell-mediated lysis of PD-L1-
expressing tumor cells.

Methodology:
» Target Cell Preparation:
o Culture a PD-L1-expressing human tumor cell line (e.g., H441 lung cancer cells).

o For some experiments, cells may be pre-treated with IFN-y (e.g., 20 ng/mL for 24 hours) to
upregulate PD-L1 expression.

o Harvest and label target cells with a radioisotope (e.g., 51Cr or 111In) or a fluorescent
dye.

o Effector Cell Preparation:
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o Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using
Ficoll-Paque density gradient centrifugation.

o Enrich for Natural Killer (NK) cells using a negative selection kit.

e ADCC Assay:

[e]

Plate the labeled target cells in a 96-well plate.

o

Add avelumab at various concentrations (e.g., starting from 2 pg/mL). An isotype control
antibody should be used as a negative control.

o

Add the effector NK cells at different effector-to-target (E:T) ratios (e.g., 25:1).

[¢]

Incubate the plate for a specified period (e.g., 4 hours) at 37°C.
o Data Analysis:
o Measure the release of the label (e.g., radioactivity in the supernatant or fluorescence).

o Calculate the percentage of specific lysis using the formula: % Specific Lysis =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100

o Spontaneous release is measured from target cells incubated with media alone.

o Maximum release is measured by lysing the target cells with a detergent (e.g., Triton X-
100).

Nivolumab: PD-1 Binding Affinity Assay (Surface
Plasmon Resonance)

Objective: To determine the binding kinetics and affinity of nivolumab to human PD-1.
Methodology:

¢ Immobilization:
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o Immobilize recombinant human PD-1 protein onto a sensor chip (e.g., CM5) via amine
coupling.

e Binding Analysis:
o Inject nivolumab at various concentrations over the sensor chip surface.
o Use a suitable running buffer (e.g., HBS-EP+).

o Monitor the association and dissociation phases in real-time using a surface plasmon
resonance (SPR) instrument (e.g., Biacore).

e Data Analysis:

o Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (KD = kd/ka).

Visualizations
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Caption: PD-1/PD-L1 pathway and inhibitor action.
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Avelumab ADCC Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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